molecular formula C16H16BrClO2 B13964600 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene

1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene

Cat. No.: B13964600
M. Wt: 355.7 g/mol
InChI Key: ZUYHJMPQTXSHKW-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene is an organic compound with a complex structure, featuring bromine, chlorine, ethoxybenzyl, and methoxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzene derivative, followed by the introduction of ethoxybenzyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules, such as potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: A compound with similar bromine and benzene structure but with a nitro group instead of ethoxybenzyl and methoxy groups.

    1-Bromo-4-iodobenzene: Similar structure with iodine instead of chlorine and different substituents.

Uniqueness

1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H16BrClO2

Molecular Weight

355.7 g/mol

IUPAC Name

1-bromo-4-chloro-5-[(4-ethoxyphenyl)methyl]-2-methoxybenzene

InChI

InChI=1S/C16H16BrClO2/c1-3-20-13-6-4-11(5-7-13)8-12-9-14(17)16(19-2)10-15(12)18/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ZUYHJMPQTXSHKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2Cl)OC)Br

Origin of Product

United States

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